N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15918687
InChI: InChI=1S/C9H5ClF3N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17)
SMILES:
Molecular Formula: C9H5ClF3N3O
Molecular Weight: 263.60 g/mol

N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

CAS No.:

Cat. No.: VC15918687

Molecular Formula: C9H5ClF3N3O

Molecular Weight: 263.60 g/mol

* For research use only. Not for human or veterinary use.

N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide -

Specification

Molecular Formula C9H5ClF3N3O
Molecular Weight 263.60 g/mol
IUPAC Name N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C9H5ClF3N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17)
Standard InChI Key LLNMHWGXZBHSPR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1Cl)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (C₈H₄ClF₃N₄O) consists of an imidazo[1,2-a]pyridine scaffold, where:

  • A chlorine atom occupies the 6-position of the pyridine ring.

  • A trifluoroacetamide group (-NHCOCF₃) is attached to the 2-position of the imidazole ring .

The molecular weight is 264.594 g/mol, and the compound’s IUPAC name reflects its substitution pattern . Key structural features include:

  • Planar bicyclic system: Enhances π-π stacking interactions in biological targets.

  • Electron-deficient groups: The chlorine and trifluoromethyl groups stabilize the molecule via inductive effects.

Table 1: Comparative Analysis of Halogenated Imidazopyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide947248-50-2C₈H₄ClF₃N₄O264.594
N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide504413-35-8C₉H₅BrF₃N₃O308.06
6-Bromoimidazo[1,2-a]pyrazin-2-amine1103861-38-6C₆H₅BrN₄213.035

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of halogenated imidazopyridines typically involves cyclization and functional group transformations. For N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide, a plausible pathway derives from methods described in related patents :

  • Formation of Imidazo[1,2-a]pyridine Core:

    • React 2-amino-5-chloropyridine with dimethylformamide dimethylacetal (DMF-DMA) at 50–110°C to yield (E)-N'-(5-chloropyridin-2-yl)-N,N-dimethylformamidine .

    • Cyclize with bromoacetonitrile in a polar aprotic solvent (e.g., DMF, THF) under basic conditions (e.g., NaHCO₃, Et₃N) at 50–150°C .

  • Trifluoroacetylation:

    • Treat the intermediate with trifluoroacetic anhydride (TFAA) or 2,2,2-trifluoroacetyl chloride in the presence of a base to install the acetamide group .

Table 2: Optimization Parameters for Imidazopyridine Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature130–140°CHigher temperatures improve cyclization but risk decomposition .
SolventDMFEnhances solubility of intermediates .
Molar Ratio (Base:Substrate)1.5–2.0:1Excess base drives reaction completion .

Purification and Characterization

  • Recrystallization: Crude product is purified using ethanol or ethyl acetate/hexane mixtures .

  • Analytical Data: Melting points for analogous compounds (e.g., 6-bromo derivatives) range from 180–183°C . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm purity and structure .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 250°C, consistent with imidazopyridine derivatives .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 8.5–9.0 ppm (imidazole protons), δ 7.2–7.8 ppm (pyridine protons), and δ 3.0–3.5 ppm (CF₃ group) .

  • Mass Spectrometry: Molecular ion peak at m/z 264.594 (M⁺) with fragments at m/z 217 (M⁺ – COCF₃) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s halogen and acetamide groups serve as handles for further functionalization:

  • Suzuki Coupling: Replace chlorine with aryl/heteroaryl groups via palladium catalysis.

  • Nucleophilic Substitution: React the trifluoroacetamide group with amines to yield urea derivatives .

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